Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBMGJQQYUKZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
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Temperature : Reflux (78–90°C)
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Time : 6–12 hours
The iodine atom at position 6 is introduced via the pre-iodinated aminopyridine, eliminating the need for post-cyclization halogenation. This method benefits from regioselectivity but requires access to 2-amino-5-iodopyridine, which may involve additional synthesis steps.
Post-Cyclization Iodination Strategies
For non-iodinated precursors, electrophilic iodination of ethyl imidazo[1,2-a]pyridine-3-carboxylate offers flexibility. The electron-rich imidazole ring facilitates electrophilic substitution, with the ester group at position 3 directing iodination to position 6 via meta-effects.
a. Iodine in Pyridine
b. N-Iodosuccinimide (NIS) with Acid Catalysis
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Reagents : NIS (1.2 eq), trifluoroacetic acid (TFA)
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Conditions : 0°C to room temperature, 2–4 hours
This method’s regioselectivity depends on the electronic influence of the 3-carboxylate group, favoring position 6 due to reduced steric hindrance compared to position 2 or 8.
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed C–H iodination enables direct functionalization of the imidazo[1,2-a]pyridine scaffold. This approach avoids pre-functionalized starting materials and enhances atom economy.
Catalytic System
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Catalyst : Pd(OAc)₂ (5 mol%)
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Directing Group : Native ester at position 3
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Iodine Source : NIS or molecular iodine
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Solvent : Dichloroethane (DCE)
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Conditions : 80°C, 12–18 hours
The ester group acts as a transient directing group, coordinating palladium to facilitate ortho-iodination at position 6. This method is highly regioselective but requires stringent anhydrous conditions.
Halogen Exchange Reactions
Bromine-to-iodine exchange offers an alternative for intermediates bearing a bromine atom at position 6. The Finkelstein reaction, typically used for alkyl halides, can be adapted for aryl bromides under specialized conditions.
Reaction Parameters
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Reagents : Sodium iodide (3 eq), copper(I) iodide (cat.), dimethylformamide (DMF)
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Conditions : 120°C, 24–48 hours
While less efficient than direct iodination, this method is valuable for converting brominated byproducts into the desired iodide.
Industrial-Scale Production Considerations
Scaling up laboratory synthesis necessitates optimizing cost, safety, and yield:
Key Factors
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Solvent Recycling : Ethanol and THF are recovered via distillation.
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Catalyst Recovery : Palladium catalysts are reclaimed using supported ionic liquid phases (SILP).
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Purity Control : Crystallization from ethanol/water mixtures achieves >98% purity.
Industrial protocols favor the cyclocondensation route due to fewer steps and compatibility with continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential therapeutic applications. The compound is a precursor for various biologically active molecules, particularly in the development of anti-cancer agents and anti-inflammatory drugs.
Case Studies in Drug Development
- Anticancer Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the ethyl 6-iodoimidazo[1,2-a]pyridine scaffold enhance its potency against specific targets in cancer therapy .
- Anti-inflammatory Properties : Some derivatives have demonstrated significant anti-inflammatory activities, making them candidates for further development as therapeutic agents in treating inflammatory diseases .
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its iodinated position allows for various coupling reactions, facilitating the introduction of diverse functional groups.
Synthesis Pathways
- Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille reactions), enabling the formation of complex molecular architectures .
- Functionalization : The compound can be easily functionalized at the nitrogen or carbon atoms adjacent to the imidazole ring, leading to the synthesis of novel derivatives with enhanced biological properties .
Material Science Applications
Beyond its pharmaceutical implications, this compound has potential applications in material science.
Polymer Chemistry
The compound can be used as a monomer or additive in polymer formulations to impart specific properties such as thermal stability or electrical conductivity. Its ability to undergo polymerization reactions opens avenues for developing advanced materials with tailored functionalities.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways .
Comparison with Similar Compounds
Halogenated Derivatives
Halogenation at position 6 significantly influences reactivity and biological activity. Key analogs include:
Notes:
Positional Isomers and Substituent Effects
- Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 214958-32-4):
- Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 900014-86-0):
Halogenation Strategies
Functional Group Transformations
- Ester Hydrolysis : Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes hydrolysis to carboxylic acids for subsequent amide coupling , a strategy applicable to the 6-iodo analog.
- Cross-Coupling : The 6-iodo group’s superior leaving ability facilitates Suzuki-Miyaura reactions, enabling aryl/heteroaryl introductions at position 6 .
Biological Activity
Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and iodine substitution contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8N2O2I
- Molecular Weight : Approximately 352.56 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with an ethyl ester group at the 3-position and an iodine atom at the 6-position.
Antimicrobial Properties
This compound has been explored for its antimicrobial properties. It is suggested that the compound interacts with specific proteins involved in critical biochemical pathways, such as inhibiting the conserved protein FtsZ, which is essential for bacterial cell division. This interaction indicates potential efficacy against bacterial growth and replication .
Antituberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues, including this compound, as effective agents against multidrug-resistant tuberculosis (MDR-TB). High-throughput screening has identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Other Imidazo Analogues | 0.03 - 5.0 | Anti-TB |
Inhibition of DNA Oxidation
Imidazo[1,2-a]pyridines are known to exhibit inhibitory effects on DNA oxidation and radical quenching. This property suggests that this compound may possess antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects include:
- Nucleophilic Attack : The negatively charged region on the carbonyl group may facilitate nucleophilic attacks, leading to interactions with biological targets.
- Protein Inhibition : By inhibiting proteins like FtsZ, the compound can disrupt bacterial cell division processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of related imidazo[1,2-a]pyridine compounds:
- Moraski et al. Study : This research identified several derivatives with significant anti-TB activity and low cytotoxicity against human cell lines. The most potent compounds demonstrated MIC values as low as 0.006 μM against Mtb .
- Pharmacokinetic Profiles : Investigations into pharmacokinetics revealed favorable absorption and bioavailability for certain imidazo derivatives in animal models, supporting their potential as clinical candidates for treating TB .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or halogenation reactions. For example, acetylated imidazo[1,2-a]pyridines are synthesized using catalytic Lewis acids (e.g., FeCl₃ or AlCl₃) under mild conditions to ensure high yield (70–90%) and purity . Optimization includes avoiding heterogeneous mixtures, controlling stoichiometry, and using inert atmospheres to prevent side reactions. For iodination, direct electrophilic substitution at the 6-position may require iodine sources (e.g., NIS) and controlled temperature (0–25°C) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–9.3 ppm) and carbonyl carbons (δ ~165 ppm). For example, ethyl ester protons appear as triplets (δ ~1.4 ppm) and quartets (δ ~4.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₉IN₂O₂: calc. 332.9704) .
- IR : Confirms ester C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. What solvent systems are suitable for in vitro studies of this compound?
- Methodological Answer : Dimethylsulfoxide (DMSO) is commonly used for stock solutions (10–20 mM), followed by dilution in cell culture media. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity. For in vivo studies, DPBS:PEG400:DMSO (4:5:1) is effective for solubility and bioavailability .
Advanced Research Questions
Q. How does the 6-iodo substituent influence electronic properties and reactivity compared to bromo/chloro analogs?
- Methodological Answer :
- Electronic Effects : The iodine atom’s larger size and lower electronegativity increase polarizability, enhancing electrophilic aromatic substitution (EAS) reactivity at adjacent positions. This contrasts with bromo/chloro derivatives, which exhibit stronger electron-withdrawing effects .
- Stability : Iodo compounds may undergo light-induced degradation; use amber vials and inert storage conditions.
- Suzuki Coupling : The 6-iodo group enables cross-coupling reactions with boronic acids (Pd catalysts), a pathway less efficient with chloro analogs .
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to account for cell line-specific sensitivity. For example, HS-173 (a related imidazopyridine) showed IC₅₀ variability (2–20 µM) in pancreatic vs. hepatic cells .
- Pathway Profiling : Use phospho-specific antibodies to validate target engagement (e.g., PI3K/Akt inhibition) and rule off-target effects .
- Metabolic Stability Assays : Compare hepatic microsome degradation rates to assess compound half-life discrepancies .
Q. What strategies improve the structural diversity of imidazo[1,2-a]pyridine derivatives for SAR studies?
- Methodological Answer :
- Parallel Synthesis : Employ combinatorial libraries via C-3 acylation or N-alkylation. For example, acetylated libraries generated via Friedel-Crafts reactions yield >50 derivatives with varied substituents .
- Halogen Exchange : Replace iodine with other halogens (e.g., Pd-catalyzed Buchwald-Hartwig amination) to explore steric/electronic effects .
- Bioisosteres : Substitute the ethyl ester with amides or carbamates to modulate lipophilicity and target binding .
Q. How can computational methods predict the binding affinity of this compound to PI3Kα?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PI3Kα crystal structures (PDB: 4L23). Focus on the ATP-binding pocket; the iodo group may occupy a hydrophobic subpocket critical for inhibition .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Compare with HS-173, which showed ΔG binding ≈ -9.5 kcal/mol .
- QSAR Models : Corinate electronic descriptors (Hammett σ) with IC₅₀ values from kinase assays to refine predictive accuracy .
Data Contradiction Analysis
Q. Why might in vitro anti-fibrotic activity of this compound conflict with in vivo results?
- Methodological Answer :
- Bioavailability : Poor absorption or rapid hepatic metabolism (e.g., CYP3A4) can reduce in vivo efficacy. Test plasma levels via LC-MS/MS .
- Tumor Microenvironment : Stromal interactions in vivo may upregulate compensatory pathways (e.g., mTOR), masking PI3K inhibition .
- Dosing Regimen : Optimize frequency (e.g., QD vs. BID) based on pharmacokinetic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
